2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
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Overview
Description
2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with phenyl groups and an acetamide moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with diphenylacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired acetamide using a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The thiazole ring and phenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-phenylthiazole: A simpler thiazole derivative with similar biological activities.
4-phenylthiazole: Another thiazole derivative with potential therapeutic applications.
2,4-disubstituted thiazoles: A class of compounds with diverse biological activities.
Uniqueness
2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide stands out due to its unique combination of a thiazole ring, phenyl groups, and an acetamide moiety. This structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C24H20N2OS |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C24H20N2OS/c27-23(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)25-16-21-17-28-24(26-21)20-14-8-3-9-15-20/h1-15,17,22H,16H2,(H,25,27) |
InChI Key |
UYOGQRZUQRDANA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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